Keto-anhydrokinamycin
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Overview
Description
Keto-anhydrokinamycin is a keto-epoxide kinamycin intermediate . It is one of the new colored components of Streptomyces murayamaensis, the producer of the kinamycins . It has been isolated and its structure determined by a combination of mass spectral, high field NMR, and biosynthetic techniques .
Synthesis Analysis
The synthesis of this compound is part of the biosynthetic pathway of kinamycin D . The kinamycins are derived from a decaketide that cyclizes to the benzanthraquinone which undergoes a remarkable process of oxidation/nitrogen-insertion/ring-contraction . The role of these new intermediates in kinamycin biosynthesis is discussed .Chemical Reactions Analysis
The chemical reactions involving this compound are part of the biosynthetic pathway of kinamycin D . The kinamycins are derived from a decaketide that cyclizes to the benzanthraquinone which undergoes a remarkable process of oxidation/nitrogen-insertion/ring-contraction .Scientific Research Applications
Biosynthetic Pathway and Structural Analysis
Keto-anhydrokinamycin, identified as an intermediate in the biosynthesis of kinamycin, plays a crucial role in the formation of benz[b]carbazole skeleton, a key structural feature in kinamycin D. Its structure and role in kinamycin biosynthesis have been elucidated using mass spectral, high field NMR, and biosynthetic techniques (Seaton & Gould, 1989).
Role in Antidepressant Effects
Though not directly related to this compound, studies on ketamine, a compound with a similar ketone functional group, have shown rapid antidepressant responses, implicating the mammalian target of rapamycin (mTOR) in its mechanism. These findings could provide insights into the potential neurological applications of this compound and related compounds (Dwyer & Duman, 2013).
Ketogenic Diet and mTOR Pathway
The ketogenic diet, known for its high-fat, low-carbohydrate regimen, inhibits the mammalian target of rapamycin (mTOR) pathway. This link to the mTOR pathway, which is also implicated in the antidepressant effects of ketamine, could provide a theoretical basis for exploring the effects of this compound in various neurological conditions (McDaniel et al., 2011).
Interaction with Ribosomal Target Site
This compound, due to its keto group, could potentially interact with ribosomal target sites similarly to ketolides, a class of antimicrobials derived from macrolides. This interaction is crucial for their antimicrobial activities and could imply similar potential in this compound (Douthwaite & Champney, 2001).
Potential in Antidepressant Mechanisms
Ketamine’s role as an antidepressant, operating through N-methyl-D-aspartate receptor antagonism and mTOR activation, can be seen as a parallel for exploring similar mechanisms in this compound. This could be particularly relevant in the field of neuropharmacology and the development of new antidepressant agents (Zanos & Gould, 2018).
Properties
CAS No. |
120796-25-0 |
---|---|
Molecular Formula |
C18H10N2O6 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
9-diazo-3,13-dihydroxy-6-methyl-5-oxapentacyclo[8.8.0.02,8.04,6.012,17]octadeca-1(10),2(8),12(17),13,15-pentaene-7,11,18-trione |
InChI |
InChI=1S/C18H10N2O6/c1-18-16(25)11-9(15(24)17(18)26-18)8-10(12(11)20-19)14(23)7-5(13(8)22)3-2-4-6(7)21/h2-4,15,17,21,24H,1H3 |
InChI Key |
WFLXRNBIQLPMPW-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@]12[C@@H](O1)[C@H](C3=C(C2=O)N(C4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)C#N)O |
SMILES |
CC12C(O1)C(C3=C(C2=O)N(C4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)C#N)O |
Canonical SMILES |
CC12C(O1)C(C3=C(C2=O)C(=[N+]=[N-])C4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Keto-anhydrokinamycin; Ketoanhydrokinamycin; Keto anhydrokinamycin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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